3-(Trifluoromethyl)phenyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

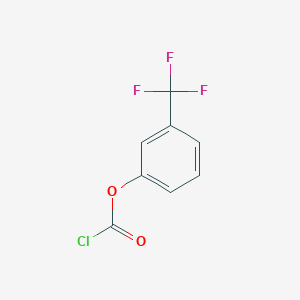

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl] carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-7(13)14-6-3-1-2-5(4-6)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQHHELXYARECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407867 | |

| Record name | 3-(Trifluoromethyl)phenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95668-29-4 | |

| Record name | 3-(Trifluoromethyl)phenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)phenyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)phenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenyl chloroformate is a specialty chemical reagent of significant interest in the fields of medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive chloroformate group and an electron-withdrawing trifluoromethyl-substituted phenyl ring, makes it a valuable tool for the synthesis of a variety of organic molecules, particularly as a precursor for carbamates and ureas. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] It is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 95668-29-4 | [1][2] |

| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |

| Molecular Weight | 224.57 g/mol | [1] |

| Boiling Point | 194 °C at 1013 hPa | [1] |

| Predicted Boiling Point | 201.0 ± 40.0 °C | [3] |

| Melting Point | Not available | [1] |

| Physical State | Liquid | [1] |

| Predicted Density | 1.444 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in organic solvents. | [4] |

| Stability | Stable under normal temperatures and pressures.[1] |

Reactivity and Stability

This compound is a reactive compound, a characteristic primarily attributed to the chloroformate functional group. It is sensitive to moisture and will hydrolyze in the presence of water. The trifluoromethyl group on the phenyl ring is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Key reactivity information includes:

-

Reaction with Nucleophiles: It readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively. This reactivity is central to its application in organic synthesis.

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Upon decomposition, it can produce hazardous substances including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1]

-

Storage: It should be stored in a cool, dry, and well-ventilated area, typically at 2-8°C, away from incompatible materials.[1]

Synthesis Workflow

The synthesis of this compound is typically achieved through the reaction of 3-(trifluoromethyl)phenol with a phosgene equivalent, such as triphosgene. This reaction is usually carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

References

An In-depth Technical Guide to 3-(Trifluoromethyl)phenyl chloroformate (CAS Number: 95668-29-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)phenyl chloroformate, a reactive chemical intermediate with significant potential in organic synthesis and drug discovery. The presence of the trifluoromethyl group imparts unique electronic properties, making this reagent a valuable tool for introducing the 3-(trifluoromethyl)phenoxycarbonyl moiety into a wide range of molecules. This document details the physicochemical properties, synthesis, handling and safety precautions, and key applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Chemical Properties and Data

This compound is a colorless to light yellow liquid.[1] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 95668-29-4 | [2][3][4][5][6] |

| Molecular Formula | C₈H₄ClF₃O₂ | [2][3][5] |

| Molecular Weight | 224.56 g/mol | [2][3][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 201.0 ± 40.0 °C (Predicted) | [2] |

| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 2-8 °C | [6] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)phenol with a phosgene equivalent.[7] This method is a standard procedure for the preparation of chloroformates.

Experimental Protocol: Synthesis from 3-(Trifluoromethyl)phenol and Triphosgene

This protocol is a representative example based on established methods for chloroformate synthesis.

Materials:

-

3-(Trifluoromethyl)phenol

-

Triphosgene

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(trifluoromethyl)phenol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

-

Slowly add the triphosgene solution to the stirred solution of 3-(trifluoromethyl)phenol and pyridine via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation.

Synthesis Workflow for this compound.

Applications in Organic Synthesis

This compound is a versatile reagent for the introduction of the 3-(trifluoromethyl)phenoxycarbonyl group, which is of interest in medicinal chemistry due to the favorable properties conferred by the trifluoromethyl moiety, such as increased metabolic stability and binding affinity. Its primary application is in the formation of carbamates, ureas, and carbonates through reactions with nucleophiles.

Experimental Protocol: Synthesis of a Carbamate

This protocol provides a general procedure for the reaction of this compound with a primary amine to form a carbamate.

Materials:

-

This compound

-

Primary Amine (e.g., benzylamine)

-

Triethylamine (or another suitable base)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the amine solution.

-

Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitored by TLC).

-

Quench the reaction with a saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting carbamate by column chromatography on silica gel.

Role in Drug Development

The trifluoromethyl group is a key structural motif in many approved drugs.[8] Its incorporation can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block for introducing this group as part of a larger functional moiety.

The trifluoromethyl group can influence a drug candidate's properties in several ways:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the half-life of a drug.

-

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with its biological target.

This compound is a reagent in the preparation of tetrahydro-β-carboline derivatives which target fatty acid amide hydrolase (FAAH) and transient receptor potential (TRP) channels.[2]

Logical Relationship of this compound in Drug Development.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.[7]

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6]

-

Corrosivity: Causes severe skin burns and eye damage.[6]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from moisture and incompatible materials. Recommended storage temperature is 2-8 °C.[6]

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its ability to introduce the trifluoromethylphenyl moiety offers a strategic advantage in modulating the properties of lead compounds. While detailed spectral and experimental data in the public domain are limited, the synthetic routes and reactions described in this guide, based on established chemical principles, provide a solid foundation for its use in research and development. Proper handling and adherence to safety protocols are essential when working with this compound.

References

- 1. Phenyl chloroformate patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound CAS#: 95668-29-4 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. 95668-29-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. georganics.sk [georganics.sk]

- 7. Buy this compound | 95668-29-4 [smolecule.com]

- 8. Trifluoromethyl-promoted homocamptothecins: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenyl Chloroformate from 3-(Trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(Trifluoromethyl)phenyl chloroformate, a key intermediate in the development of pharmaceuticals and other advanced materials. The document details the prevailing synthetic methodologies, reaction parameters, and purification techniques, supported by quantitative data and visual aids to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 3-(trifluoromethyl)phenoxycarbonyl group. This moiety is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on the synthesis of this chloroformate from its precursor, 3-(trifluoromethyl)phenol, with a particular emphasis on methods employing safer alternatives to phosgene.

Synthetic Methodologies

The conversion of 3-(trifluoromethyl)phenol to its corresponding chloroformate is typically achieved through reaction with a phosgene equivalent. While direct phosgenation is a traditional method, the extreme toxicity of phosgene gas has led to the widespread adoption of safer, solid or liquid phosgene surrogates such as triphosgene and diphosgene.

Synthesis using Triphosgene

Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a convenient and safer in situ source of phosgene. The reaction proceeds via the nucleophilic attack of the phenoxide ion on a carbonyl chloride moiety generated from the decomposition of triphosgene. A tertiary amine, such as pyridine or triethylamine, is commonly used as a base to facilitate the deprotonation of the phenol and to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Figure 1: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| Reactants | ||

| 3-(Trifluoromethyl)phenol | 1.0 eq | General Procedure |

| Triphosgene | 0.34 - 0.5 eq | General Procedure |

| Base (e.g., Pyridine) | 1.0 - 1.2 eq | General Procedure |

| Solvent | Anhydrous Dichloromethane or Toluene | General Procedure |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | General Procedure |

| Reaction Time | 2 - 8 hours | General Procedure |

| Yield and Purity | ||

| Typical Yield | 60 - 75% (traditional routes) | [1] |

| Purity (with triphosgene) | >90% | [1] |

Detailed Experimental Protocol

This protocol provides a generalized procedure for the synthesis of this compound using triphosgene. Researchers should optimize the conditions based on their specific laboratory setup and scale.

Materials:

-

3-(Trifluoromethyl)phenol

-

Triphosgene

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add anhydrous pyridine (1.1 eq) dropwise to the stirred solution.

-

Addition of Triphosgene: In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₄ClF₃O₂ |

| Molecular Weight | 224.56 g/mol |

Safety Considerations

-

Triphosgene: is a toxic and moisture-sensitive solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3-(Trifluoromethyl)phenol: is a corrosive and toxic compound. Avoid inhalation and contact with skin and eyes.

-

Pyridine: is a flammable and toxic liquid with a strong, unpleasant odor. Handle in a fume hood.

-

Dichloromethane: is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

-

This compound: is expected to be a corrosive and lachrymatory compound. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound from 3-(trifluoromethyl)phenol is a crucial step for various applications in drug discovery and materials science. The use of triphosgene offers a safer and more practical alternative to gaseous phosgene. The detailed protocol and workflow provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling the efficient and safe production of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the scale and specific laboratory conditions.

References

An In-Depth Technical Guide to 3-(Trifluoromethyl)phenyl Chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenyl chloroformate is a reactive chemical intermediate of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its molecular structure, featuring a trifluoromethyl group on the phenyl ring and a chloroformate functional group, imparts unique reactivity and properties that make it a valuable reagent for the introduction of the 3-(trifluoromethyl)phenoxycarbonyl moiety into various molecules. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications, with a focus on its role in the development of pharmacologically active compounds.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₄ClF₃O₂, is characterized by a benzene ring substituted with a trifluoromethyl group at the meta-position and a chloroformate group.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the chloroformate moiety, making it a potent acylating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [3-(Trifluoromethyl)phenyl] carbonochloridate | [1] |

| CAS Number | 95668-29-4 | [1][2] |

| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |

| Molecular Weight | 224.56 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point (Predicted) | 201.0 ± 40.0 °C | [3] |

| Density (Predicted) | 1.444 ± 0.06 g/cm³ | [3] |

| Storage Temperature | 2-8°C | [4] |

A diagram illustrating the logical relationship of its core functional groups is provided below.

Caption: Core functional groups of the molecule.

Synthesis

The primary synthetic route to this compound involves the reaction of 3-(trifluoromethyl)phenol with a phosgene equivalent.

Experimental Protocol: Synthesis from 3-(Trifluoromethyl)phenol and Phosgene

A general and widely utilized method for the synthesis of aryl chloroformates is the reaction of the corresponding phenol with phosgene or a phosgene equivalent, such as triphosgene.[5]

Materials:

-

3-(Trifluoromethyl)phenol

-

Phosgene (or triphosgene)

-

Anhydrous aprotic solvent (e.g., toluene, dichloromethane)

-

Tertiary amine base (e.g., pyridine, triethylamine)

Procedure:

-

In a well-ventilated fume hood, dissolve 3-(trifluoromethyl)phenol in an anhydrous aprotic solvent.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of phosgene or triphosgene in the same solvent to the cooled phenol solution while stirring.

-

Add a tertiary amine base dropwise to the reaction mixture to neutralize the hydrogen chloride byproduct that is formed.

-

Allow the reaction to proceed at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is typically washed with dilute acid and brine to remove any remaining base and salts.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

The workflow for this synthesis is depicted in the following diagram.

Caption: General synthesis workflow.

Reactivity and Applications

The high reactivity of the chloroformate group makes this compound a versatile reagent for the synthesis of a variety of organic compounds, most notably carbamates.

Synthesis of Carbamates

The reaction of this compound with primary or secondary amines readily yields the corresponding carbamates. This transformation is fundamental in the synthesis of numerous biologically active molecules.

Experimental Protocol: General Carbamate Synthesis

Materials:

-

This compound

-

Primary or secondary amine

-

Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve the amine in an aprotic solvent.

-

Add a base to the solution to act as a scavenger for the liberated HCl.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction is then quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude carbamate, which can be further purified by crystallization or chromatography.

A diagram of this reaction pathway is shown below.

Caption: Carbamate synthesis reaction pathway.

Application in Drug Development: FAAH Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Fatty Acid Amide Hydrolase (FAAH).[6] FAAH is an enzyme responsible for the degradation of endocannabinoids, and its inhibition is a therapeutic strategy for pain, inflammation, and anxiety.[7][8] Carbamate-based inhibitors have shown significant promise, and this compound serves as a key reagent in their synthesis.[9]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory when handling this compound.

Conclusion

This compound is a valuable and reactive intermediate with important applications in organic synthesis and drug discovery. Its unique structural features, particularly the electron-withdrawing trifluoromethyl group, render the chloroformate moiety highly susceptible to nucleophilic attack, making it an excellent reagent for the synthesis of carbamates and other derivatives. Its role in the development of FAAH inhibitors highlights its significance in medicinal chemistry. Proper handling and safety precautions are essential when working with this compound due to its hazardous nature. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

References

- 1. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 2. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 95668-29-4 [smolecule.com]

- 6. This compound CAS#: 95668-29-4 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

3-(Trifluoromethyl)phenyl chloroformate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data Sheet (SDS) of 3-(Trifluoromethyl)phenyl chloroformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 95668-29-4), a reagent used in the synthesis of various compounds, including tetrahydro-β-carboline derivatives that target fatty acid amide hydrolase (FAAH) and transient receptor potential (TRP) channels[1]. This document is intended to provide researchers, scientists, and drug development professionals with detailed safety information to ensure the safe handling, storage, and disposal of this compound.

Chemical Identification and Physical Properties

This compound is a colorless to light yellow liquid with the molecular formula C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol [2][3][4]. It is a chloroformate ester featuring a trifluoromethyl group on the phenyl ring, which contributes to its reactivity and potential biological activity[2].

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClF₃O₂ | [1][2][3][4][5][6] |

| Molecular Weight | 224.56 g/mol | [1][2][3][4] |

| Appearance | Clear colorless to light yellow liquid | [4][5] |

| CAS Number | 95668-29-4 | [1][3][4][5][6] |

| Boiling Point | 194 °C at 1,013 hPa; 201.0 ± 40.0 °C (Predicted) | [1][5] |

| Flash Point | 85 °C (closed cup); 185 °F | [1][5] |

| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Vapor Pressure | 1.09 psi (20 °C) | [1] |

Hazard Identification and Classification

This compound is classified as hazardous and is toxic by inhalation, in contact with skin, and if swallowed. It causes severe skin burns and eye damage[2][5]. It is also a lachrymator, a substance that irritates the eyes and causes tears[5].

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [2][5][6] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [2][5][6] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [2][5][6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [2][5][6] |

The signal word for this chemical is "Danger"[5][6].

Experimental Protocols

Detailed experimental protocols for the determination of toxicological and physical hazard data are not typically provided in publicly available Safety Data Sheets. These studies are performed by specialized laboratories following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical safety testing. The workflow below illustrates a generalized process for assessing the safety of a chemical compound like this compound.

Caption: Generalized workflow for chemical safety assessment.

Handling, Storage, and Personal Protective Equipment (PPE)

Handling:

-

Avoid contact with eyes, skin, and clothing[5].

-

Do not ingest or inhale[5].

-

Use only in a well-ventilated area or outdoors[6].

-

Do not eat, drink, or smoke when using this product[6].

Storage:

-

Store locked up[6].

Personal Protective Equipment (PPE): Due to the hazardous nature of this compound, appropriate PPE must be worn.

Caption: Required PPE for handling this compound.

First Aid and Emergency Procedures

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor/physician[5].

-

In case of skin contact: Immediately wash with water and soap and rinse thoroughly. Take off immediately all contaminated clothing and wash it before reuse. Get medical aid[5][6].

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Provide artificial respiration if required. Get medical aid immediately[5][6].

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician[6].

Fire-fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. For large fires, use very large quantities of water applied as a mist or spray[5].

-

Hazardous combustion products: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion[5]. This may include carbon monoxide, carbon dioxide, and hydrogen chloride gas[8].

-

Protective equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes[5].

Accidental Release Measures: In the event of a spill, the following logical workflow should be followed to ensure safety and proper cleanup.

Caption: Logical workflow for responding to a spill.

Toxicological Information

The toxicological properties of this compound have not been fully investigated[5]. However, it is classified as acutely toxic if swallowed, in contact with skin, or if inhaled[2][5][6].

Table 3: Toxicological Data

| Effect | Result | Source(s) |

| Acute Oral Toxicity | Category 3: Toxic if swallowed | [2][5][6] |

| Acute Dermal Toxicity | Category 3: Toxic in contact with skin | [2][5][6] |

| Acute Inhalation Toxicity | Category 3: Toxic if inhaled | [2][5][6] |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns | [2][5][6] |

| Serious Eye Damage/Irritation | Causes serious eye damage | [2][5][6] |

| Other Hazards | Lachrymator | [5] |

Regulatory Information

This compound is not listed on Canada's DSL or NDSL List, nor is it listed on the US Federal TSCA Inventory. It is intended for research and development use only[5]. Transport is regulated as a dangerous good under the name "CHLOROFORMATES, TOXIC, CORROSIVE, N.O.S."[5].

This technical guide is based on the best available information at the time of writing. It is essential to consult the most current Safety Data Sheet from the supplier before handling this chemical. The information provided here is for guidance and does not constitute a warranty. Users are responsible for their own safety assessments and for complying with all applicable laws and regulations.

References

storage and handling of 3-(Trifluoromethyl)phenyl chloroformate

An In-depth Technical Guide to the Storage and Handling of 3-(Trifluoromethyl)phenyl chloroformate

Introduction

This compound (CAS No. 95668-29-4) is a specialized laboratory chemical primarily utilized in the synthesis of other substances.[1] As a chloroformate ester, it is a reactive compound used by researchers and drug development professionals as a building block in complex organic synthesis. Its trifluoromethylphenyl moiety makes it a valuable reagent for introducing this group into target molecules. However, its reactivity also necessitates stringent storage and handling protocols to ensure the safety of laboratory personnel and the integrity of the material. This guide provides a comprehensive overview of the essential safety, storage, and handling procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring careful management. It is acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] The compound is corrosive and causes severe skin burns and eye damage.[1][2] It is also designated as a lachrymator, a substance that irritates the eyes and causes tearing.[1]

GHS Hazard Statements:

-

H301: Toxic if swallowed[1]

-

H311: Toxic in contact with skin[1]

-

H314: Causes severe skin burns and eye damage[1]

-

H331: Toxic if inhaled[1]

Storage and Handling

Proper storage and handling are critical to safely manage this compound. This involves controlling the storage environment, using appropriate engineering controls, and following established safe handling practices.

Storage Recommendations

The primary goal of storage is to maintain the chemical's stability and prevent accidental exposure or reaction. The compound is sensitive to moisture and should be stored in a tightly sealed container in a dry and cool place.[1][3][4][5]

| Parameter | Recommendation | Source |

| Storage Temperature | 2 - 8 °C | [1][5] |

| Atmosphere | Store under inert gas; protect from moisture. | [4][5] |

| Storage Area | A dry, cool, and well-ventilated place. Store in a corrosives area. | [1][3] |

| Container | Keep container tightly closed when not in use. | [1][4][6] |

Handling Procedures

All handling of this compound should be performed within a chemical fume hood to control exposure.[3] Engineering controls such as process enclosures or local exhaust ventilation are essential.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[1][3]

General Handling Precautions:

-

Avoid all contact with eyes, skin, and clothing.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1][3][6]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][7][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

| Body Area | Protective Equipment | Specifications and Notes | Source |

| Eyes/Face | Chemical safety glasses or goggles. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required for splash hazards. | [1][3][6] |

| Skin/Hands | Appropriate protective gloves. | Dispose of contaminated gloves after use. Use proper glove removal technique. | [1][8] |

| Body | Protective work clothing. | To prevent skin exposure. | [1][3][8] |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required if exposure limits are exceeded or if ventilation is inadequate. Use in high concentrations. | [1][7] |

Incompatibilities and Hazardous Reactions

This compound is reactive and can undergo hazardous reactions with several classes of chemicals. Contact with incompatible materials must be avoided.

| Incompatible Materials | Hazardous Reaction | Source |

| Water / Moisture | Reacts with water. Contact with moist air should be avoided. | [3][5][7] |

| Strong Oxidizing Agents | Incompatible. | [3][7] |

| Bases | Incompatible. | [3][5][7] |

| Amines | Incompatible. | [3][5][7] |

Experimental Protocol: Small-Scale Spill Neutralization

This protocol outlines the procedure for managing a small spill (less than 100 mL) of this compound within a chemical fume hood.

Materials:

-

Inert absorbent material (e.g., vermiculite, dry sand)

-

Two appropriately labeled, sealable waste containers

-

Full personal protective equipment (PPE) as specified in Section 4.0

-

Sodium bicarbonate (or other suitable weak base for neutralization)

-

Spatula or scoop

Procedure:

-

Evacuate and Alert: If safe to do so, alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

-

Ensure Ventilation: Verify that the chemical fume hood is operating correctly.

-

Contain Spill: Cover the spill with an inert, dry absorbent material.[7] Start from the outside of the spill and work inwards to prevent spreading.

-

Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container. Do not seal the container immediately if a reaction is occurring.

-

Decontaminate Surface:

-

Once the bulk of the material is removed, cautiously sprinkle sodium bicarbonate over the spill area to neutralize any residue.

-

Be aware of potential gas evolution.

-

After the reaction ceases, wipe the area with a damp cloth (water), placing the cloth in the same waste container.

-

-

Final Cleaning: Wash the spill area thoroughly with soap and water.

-

Waste Disposal: Seal the hazardous waste container and dispose of it according to institutional and local regulations.

-

Post-Cleanup: Wash hands and any exposed skin thoroughly after the cleanup is complete.

Emergency Procedures

In case of exposure or a large spill, immediate action is required.

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. Provide artificial respiration if not breathing. Seek immediate medical attention. | [1][3][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area instantly and thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [1][3][4] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [1][3][4] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. | [1][3][4] |

Fire Fighting Measures

In the event of a fire, irritating and toxic gases may be generated.[1]

-

Suitable Extinguishing Media: Use large quantities of water applied as a mist or spray, dry chemical, or foam. Solid streams of water may be ineffective.[1]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][7]

References

The Enhanced Reactivity of 3-(Trifluoromethyl)phenyl Chloroformate with Nucleophiles: A Technical Guide

An in-depth examination of the reactivity, kinetics, and synthetic utility of 3-(trifluoromethyl)phenyl chloroformate, a versatile reagent for the introduction of the trifluoromethylphenoxycarbonyl group onto a variety of nucleophiles.

Introduction

This compound is a highly reactive acylating agent employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the ability to readily react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable carbamates, carbonates, and thiocarbonates, respectively. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring significantly enhances the electrophilicity of the carbonyl carbon, leading to increased reactivity compared to unsubstituted or electron-donating group-substituted phenyl chloroformates. This guide provides a comprehensive overview of the reactivity of this compound, supported by kinetic data, experimental protocols, and mechanistic insights.

Reaction with Nucleophiles: An Overview

The fundamental reaction of this compound with nucleophiles is a nucleophilic acyl substitution. The reaction generally proceeds via a stepwise addition-elimination mechanism, although a concerted S_N2-like pathway can also be considered. The electron-withdrawing trifluoromethyl group plays a crucial role in accelerating this reaction by stabilizing the negative charge development on the carbonyl oxygen in the transition state.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes reagents [label="3-(CF3)Ph-O-COCl + Nu-H", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; products [label="3-(CF3)Ph-O-CO-Nu + HCl", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges reagents -> intermediate [label="Nucleophilic Attack", color="#4285F4"]; intermediate -> products [label="Chloride Elimination", color="#EA4335"]; } dot Figure 1: General reaction pathway for the nucleophilic acyl substitution of this compound.

Reactivity with Amines: Carbamate Formation

The reaction of this compound with primary and secondary amines is a facile and widely used method for the synthesis of carbamates. These reactions are typically fast and high-yielding, often proceeding at room temperature or below. A base, such as triethylamine or pyridine, is commonly added to neutralize the hydrochloric acid byproduct.

Quantitative Data for Carbamate Formation

| Nucleophile (Amine) | Product | Yield (%) | Reference |

| 4-Chloro-3-(trifluoromethyl)benzenamine | Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate | High (not specified) | [1] |

| Aniline | Phenyl N-(3-(trifluoromethyl)phenyl)carbamate | - | [2] |

| General Primary Amines | Phenyl Carbamates | ~85-95 | [3] |

| General Secondary Amines | Phenyl Carbamates | >95 | [3] |

Note: The yields provided for general primary and secondary amines are based on reactions with phenyl fluoroformate, a closely related and highly reactive acylating agent.[3] Similar high yields are expected for reactions with the more electrophilic this compound.

Experimental Protocol: Synthesis of Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate[1]

To a cold (273 K) solution of 4-chloro-3-(trifluoromethyl)benzenamine (1.0 g) and triethylamine (0.8 ml) in methylene chloride (10 ml), phenyl chloroformate (1.0 ml) was added slowly. The reaction mixture was then warmed to room temperature and stirred for 1 hour. Following the reaction, the mixture was washed with water (20 ml), dried, and concentrated to afford the product.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape="plaintext", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve amine and base\nin anhydrous solvent", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cool [label="Cool to 0 °C", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; add [label="Add 3-(CF3)phenyl\nchloroformate dropwise", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="Stir at room temperature", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Aqueous workup and\nextraction", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify product", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> dissolve [color="#4285F4"]; dissolve -> cool [color="#4285F4"]; cool -> add [color="#4285F4"]; add -> react [color="#4285F4"]; react -> workup [color="#4285F4"]; workup -> purify [color="#4285F4"]; purify -> end [color="#4285F4"]; } dot Figure 2: General experimental workflow for carbamate synthesis.

Reactivity with Alcohols: Carbonate Formation

This compound reacts with alcohols and phenols to produce mixed carbonates. These reactions are also typically efficient, though they may require slightly more forcing conditions (e.g., heating) compared to aminolysis, depending on the nucleophilicity of the alcohol. The use of a base is also standard practice.

Quantitative Data for Carbonate Formation

Specific yield data for the reaction of this compound with a range of alcohols is limited. However, the general reactivity pattern suggests that high yields can be achieved under appropriate conditions.

| Nucleophile (Alcohol) | Product | Yield (%) | Reference |

| General Alcohols | Mixed Carbonates | Good to Excellent | [4] |

Note: The reference describes a general three-component coupling for carbonate synthesis, which is analogous to the reaction of a chloroformate with an alcohol.

Experimental Protocol: General Synthesis of Mixed Carbonates

A general procedure involves the slow addition of this compound to a solution of the alcohol and a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, followed by stirring at room temperature until the reaction is complete.

Reactivity with Thiols: Thiocarbonate Formation

The reaction of this compound with thiols provides a direct route to S-aryl thiocarbonates. Thiols are generally more nucleophilic than their corresponding alcohols, and these reactions are expected to proceed readily.

Quantitative Data for Thiocarbonate Formation

Specific yields for the synthesis of thiocarbonates from this compound are not well-documented in the searched literature. However, a related synthesis of 3-(trifluoromethyl)phenyl isothiocyanate from 3-(trifluoromethyl)aniline and dimethylamino thiocarbonyl chloride proceeds in high yield (85%), suggesting that reactions involving sulfur nucleophiles are efficient.[5]

Experimental Protocol: General Synthesis of Thiocarbonates

A representative protocol would involve the reaction of the thiol with this compound in the presence of a base in an inert solvent. For instance, 3-(trifluoromethyl)aniline is reacted with dimethylamino thiocarbonyl chloride in refluxing toluene for 5 hours.[5] A similar approach can be adapted for the reaction of thiols with this compound.

Kinetics and Mechanistic Insights

The reactivity of substituted phenyl chloroformates has been the subject of several kinetic studies. These studies consistently show that electron-withdrawing substituents on the phenyl ring accelerate the rate of nucleophilic substitution.[6]

Hammett Correlation

The effect of substituents on the reaction rate can be quantified using the Hammett equation:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant, and ρ (rho) is the reaction constant. For the aminolysis and alcoholysis of phenyl chloroformates, the reaction constant ρ is positive, indicating that electron-withdrawing groups (which have positive σ values) increase the reaction rate.[1]

While a specific Hammett plot including the 3-trifluoromethyl substituent for these reactions was not found, the known positive ρ value for these reaction series confirms that the 3-CF₃ group (a strong electron-withdrawing group) will significantly enhance the reactivity of the chloroformate. For the solvolysis of para-substituted phenyl chloroformates in various solvents, Hammett plots have been generated, showing positive ρ values.[1]

dot graph { graph [fontname="Arial", fontsize=12]; node [shape="point", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];

// Nodes for the plot y_axis [label="log(k/k₀)", pos="0,3!", shape=none]; x_axis [label="σ", pos="3,0!", shape=none]; origin [pos="0,0!"]; point1 [pos="0.5,0.7!", label=""]; point2 [pos="1,1.4!", label=""]; point3 [pos="1.5,2.1!", label=""]; point4 [pos="2,2.8!", label=""]; point5 [pos="2.5,3.5!", label=""];

// Edges for the axes and the line y_axis -> origin [arrowhead=none]; origin -> x_axis; point1 -> point5 [label=" ρ > 0", color="#4285F4"];

// Labels title [label="Illustrative Hammett Plot for\nReactions of Substituted Phenyl Chloroformates", pos="1.5,4!", shape=none, fontsize=14]; } dot Figure 3: An illustrative Hammett plot showing the expected positive correlation for the reaction of substituted phenyl chloroformates with nucleophiles.

Reaction Mechanism

The reaction is generally considered to proceed through a stepwise addition-elimination mechanism involving a tetrahedral intermediate.[5][7] The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. The electron-withdrawing trifluoromethyl group stabilizes the developing negative charge on the carbonyl oxygen in the transition state, thereby lowering the activation energy and increasing the reaction rate.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of carbamates, carbonates, and thiocarbonates. The presence of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, leading to rapid and high-yielding reactions with a broad range of nucleophiles. The reactivity follows predictable trends based on electronic effects, as described by Hammett correlations. The provided experimental protocols offer a starting point for the synthesis of various derivatives, highlighting the utility of this reagent in modern organic synthesis. Further research to quantify the reaction rates and yields with a wider array of nucleophiles will continue to expand the applications of this valuable synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 6. Nucleophilic substitution reactions of phenyl chloroformates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Kinetics and Mechanism of the Aminolysis of Phenyl and 4-Nitrophenyl Chloroformates in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group's Impact on Chloroformate Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and drug design.[1] This is due to the unique properties this group imparts, including increased metabolic stability, lipophilicity, and bioavailability.[2] When incorporated into the chloroformate backbone, the trifluoromethyl group profoundly influences the reagent's reactivity, offering distinct advantages in various synthetic applications. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in chloroformate reactivity, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.

Core Concepts: The Electron-Withdrawing Power of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms. This strong inductive effect (-I) is central to its influence on the reactivity of the adjacent chloroformate moiety. The CF₃ group destabilizes the ground state of the chloroformate by pulling electron density away from the carbonyl carbon. This increased electrophilicity of the carbonyl carbon makes it more susceptible to nucleophilic attack, thereby enhancing the reactivity of the chloroformate.

Quantitative Analysis of Reactivity

While direct, side-by-side kinetic comparisons of 2,2,2-trifluoroethyl chloroformate and its non-fluorinated analog, ethyl chloroformate, under identical reaction conditions are not extensively documented in publicly available literature, the enhanced reactivity of the fluorinated compound can be inferred from solvolysis data and the known principles of physical organic chemistry. The electron-withdrawing nature of the trifluoromethyl group is expected to accelerate the rate of reaction with nucleophiles.

For context, the following table summarizes the physical properties of 2,2,2-trifluoroethyl chloroformate and ethyl chloroformate.

| Property | 2,2,2-Trifluoroethyl Chloroformate | Ethyl Chloroformate |

| Molecular Formula | C₃H₂ClF₃O₂ | C₃H₅ClO₂ |

| Molecular Weight | 162.49 g/mol | 108.52 g/mol [3] |

| Boiling Point | Not specified | 93 °C[4] |

| Density | Not specified | 1.135 g/mL at 25 °C[4] |

Mechanistic Insights: The Reaction of Chloroformates with Amines

The reaction of chloroformates with amines to form carbamates is a fundamental transformation in organic synthesis, often used for the protection of amine functionalities. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The trifluoromethyl group on the R group of the chloroformate (e.g., in 2,2,2-trifluoroethyl chloroformate) enhances the rate of the initial nucleophilic attack by the amine. The strong electron-withdrawing nature of the CF₃ group makes the carbonyl carbon more electrophilic and stabilizes the developing negative charge on the oxygen atom in the tetrahedral intermediate.

Experimental Protocols

Synthesis of 2,2,2-Trifluoroethyl Chloroformate

A common method for the synthesis of chloroformates is the reaction of the corresponding alcohol with phosgene or a phosgene equivalent like triphosgene.[5]

Materials:

-

2,2,2-Trifluoroethanol

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is charged with a solution of triphosgene in anhydrous DCM under an inert atmosphere. The solution is cooled to 0 °C in an ice bath.[6]

-

A solution of 2,2,2-trifluoroethanol, triethylamine, and a catalytic amount of DMF in anhydrous DCM is prepared.[7]

-

The solution from step 2 is added dropwise to the stirred triphosgene solution at 0 °C.[7]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is filtered to remove triethylamine hydrochloride.

-

The filtrate is carefully concentrated under reduced pressure to remove the solvent.

-

The crude 2,2,2-trifluoroethyl chloroformate can be purified by distillation under reduced pressure.

Safety Note: Phosgene and its equivalents are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction of 2,2,2-Trifluoroethyl Chloroformate with an Amine (e.g., Benzylamine)

This procedure outlines the general method for the formation of a carbamate.

Materials:

-

2,2,2-Trifluoroethyl chloroformate

-

Benzylamine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Argon or Nitrogen atmosphere

Procedure:

-

A solution of benzylamine and the non-nucleophilic base in the anhydrous solvent is prepared in a flask under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

2,2,2-Trifluoroethyl chloroformate is added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting carbamate can be purified by recrystallization or column chromatography.

Spectroscopic Data

The following table provides expected characteristic spectroscopic data for 2,2,2-trifluoroethyl chloroformate.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | A quartet around 4.5-5.0 ppm corresponding to the -CH₂- group, coupled to the three fluorine atoms. |

| ¹³C NMR | A quartet for the -CH₂- carbon due to C-F coupling, and a signal for the carbonyl carbon. |

| ¹⁹F NMR | A triplet in the range of -70 to -80 ppm, characteristic of a CF₃CH₂- group.[8] |

| IR Spectroscopy | A strong absorption band in the region of 1770-1800 cm⁻¹ corresponding to the C=O stretch of the chloroformate.[9] |

Applications in Drug Development

The enhanced reactivity and the introduction of a trifluoromethyl group make trifluoroethyl chloroformates valuable reagents in drug development. The resulting carbamates can serve as protecting groups or as key structural motifs in pharmacologically active molecules. The metabolic stability of the trifluoromethyl group is a significant advantage in designing drug candidates with improved pharmacokinetic profiles.[2]

Conclusion

The trifluoromethyl group plays a pivotal role in enhancing the reactivity of chloroformates through its strong electron-withdrawing inductive effect. This increased reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, makes trifluoroethyl chloroformates and related compounds powerful tools for organic synthesis, particularly in the field of medicinal chemistry. The provided experimental frameworks and mechanistic understanding will aid researchers in leveraging the unique properties of these reagents for the development of novel molecules and pharmaceuticals.

References

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl chloroformate | ClCOOC2H5 | CID 10928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to 3-(Trifluoromethyl)phenyl Chloroformate: Suppliers, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(trifluoromethyl)phenyl chloroformate, a key reagent in the synthesis of novel therapeutic agents. We will delve into its availability from various suppliers, provide detailed experimental protocols for its synthesis and a key application, and visualize the associated chemical workflows.

Chemical Properties and Commercial Availability

This compound (CAS No. 95668-29-4) is a colorless to light yellow liquid with a molecular weight of 224.56 g/mol and the chemical formula C₈H₄ClF₃O₂. It is a reactive compound used in organic synthesis, particularly for the introduction of the 3-(trifluoromethyl)phenoxycarbonyl group.

Supplier Information

The availability, purity, and pricing of this compound can vary between suppliers. The following table summarizes publicly available data from several chemical suppliers. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Purity | Quantity | Price (USD) | Lead Time |

| Apollo Scientific | 95% | 100 mg | ~$72 | 1-2 weeks (US Stock) |

| 250 mg | ~$92 | 1-2 weeks (US Stock) | ||

| 500 mg | ~$124 | 1-2 weeks (US Stock) | ||

| 1 g | ~$154 | 1-2 weeks (US Stock) | ||

| IndiaMART | 95% | Custom | Varies | ~28 days |

| Smolecule | Not Specified | Not Specified | Inquire | In Stock |

| ChemicalBook | Not Specified | Not Specified | Inquire | Inquire |

| Santa Cruz Biotechnology | Not Specified | Not Specified | Inquire | Inquire |

| Georganics | Not Specified | Not Specified | Inquire | Inquire |

Note: Prices are approximate and subject to change. Please confirm with the supplier.

Experimental Protocols

Synthesis of this compound from 3-(Trifluoromethyl)phenol using Triphosgene

This protocol describes a safer laboratory-scale synthesis of this compound using triphosgene as a phosgene substitute.

Materials:

-

3-(Trifluoromethyl)phenol

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.

-

Preparation of Triphosgene Solution: In a separate dry flask, dissolve triphosgene (0.35 eq) in anhydrous DCM.

-

Reaction: Cool the solution of 3-(trifluoromethyl)phenol and triethylamine to 0 °C in an ice bath. Slowly add the triphosgene solution dropwise from the dropping funnel to the reaction mixture over a period of 30-60 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by vacuum distillation if necessary. A purity of >90% is often achieved with this method.[1]

Application: Synthesis of a Tetrahydro-β-carboline based Fatty Acid Amide Hydrolase (FAAH) Inhibitor

This compound is a valuable reagent in the synthesis of inhibitors for enzymes like Fatty Acid Amide Hydrolase (FAAH), a target in the development of therapeutics for pain and inflammation. This protocol outlines the synthesis of a carbamate-linked tetrahydro-β-carboline, a scaffold found in some FAAH inhibitors.

Materials:

-

2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole

-

This compound

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Dissolve 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution.

-

Addition of Chloroformate: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired tetrahydro-β-carboline carbamate.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and the mode of action for the resulting inhibitor.

This guide provides a foundational understanding of this compound for researchers in drug discovery and organic synthesis. The provided protocols and supplier information aim to facilitate the acquisition and utilization of this important chemical intermediate. For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by your supplier.

References

physical properties like boiling point and density of 3-(Trifluoromethyl)phenyl chloroformate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)phenyl chloroformate (CAS No. 95668-29-4) is a halogenated organic compound with significant applications in organic synthesis and medicinal chemistry. Its utility as a reagent is largely dictated by its physical properties, which influence reaction conditions, purification methods, and handling procedures. This guide provides an in-depth overview of the key physical properties of this compound, namely its boiling point and density, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in a laboratory setting. The boiling point is a key parameter for purification by distillation, while density is important for solvent-based applications and reaction stoichiometry.

Data Presentation

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Units | Notes |

| Boiling Point | 194[1] | °C | At 1.013 hPa |

| ~201[2][3] | °C | Predicted | |

| Density | ~1.444[2][3] | g/cm³ | Predicted |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard laboratory methods for measuring the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination.

1. Micro-Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.

-

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube is inverted and placed inside the test tube with the sample.

-

The test tube assembly is attached to the thermometer and placed in the Thiele tube filled with heating oil.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, forming a steady stream of bubbles.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4]

-

2. Simple Distillation Method

This method is appropriate when a larger volume of the compound is available and can simultaneously serve as a purification step.[5]

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

The distillation flask is charged with the liquid and a few boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

The temperature is recorded when the vapor condensation rate is steady and the temperature reading on the thermometer is constant. This constant temperature is the boiling point of the liquid.[4][5]

-

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or by direct mass and volume measurements.

1. Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume.

-

Apparatus: Pycnometer, analytical balance, and a constant temperature bath.

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the liquid, and the stopper is inserted, ensuring any excess liquid is expelled through the capillary.

-

The filled pycnometer is placed in a constant temperature bath to allow the liquid to reach thermal equilibrium.

-

The outside of the pycnometer is carefully dried, and its mass is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[6]

-

2. Direct Mass and Volume Measurement

This is a simpler, though less precise, method.

-

Apparatus: Graduated cylinder and an analytical balance.

-

Procedure:

-

The mass of a clean, dry graduated cylinder is measured.

-

A known volume of the liquid is added to the graduated cylinder.

-

The mass of the graduated cylinder with the liquid is measured.

-

The mass of the liquid is determined by subtraction.

-

The density is calculated by dividing the mass of the liquid by the measured volume.[7]

-

Visualized Workflow

The following diagram illustrates a logical workflow for the characterization of a liquid organic compound such as this compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. Video: Boiling Points - Procedure [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vernier.com [vernier.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Quantitative Analysis of Amino Acids using 3-(Trifluoromethyl)phenyl chloroformate (TFMPCF) Derivatization with GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of amino acids in biological and pharmaceutical samples. The protocol utilizes a derivatization strategy employing 3-(Trifluoromethyl)phenyl chloroformate (TFMPCF) to enhance the volatility and thermal stability of amino acids, making them amenable to gas chromatography-mass spectrometry (GC-MS) analysis. This method provides excellent chromatographic resolution and sensitivity, enabling the accurate quantification of a wide range of amino acids. The detailed experimental protocol, including sample preparation, derivatization, and GC-MS parameters, is provided. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are presented to facilitate implementation in research and quality control settings.

Introduction

The quantitative analysis of amino acids is crucial in various scientific disciplines, including biomedical research, clinical diagnostics, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose due to its high sensitivity and specificity. However, the inherent low volatility and thermal lability of amino acids necessitate a derivatization step to convert them into more suitable forms for GC analysis.[1]

Alkyl chloroformates are effective derivatization reagents that react with both the amino and carboxylic acid groups of amino acids, yielding volatile and stable derivatives.[2][3] This application note focuses on the use of this compound (TFMPCF) as a derivatizing agent. The trifluoromethyl group in the reagent can enhance the electrophilicity of the chloroformate, potentially leading to rapid and efficient derivatization. Furthermore, the resulting derivatives are expected to exhibit excellent chromatographic properties and produce characteristic mass spectra, facilitating their identification and quantification.

Experimental Protocol

This protocol provides a step-by-step guide for the derivatization of amino acids with TFMPCF and subsequent analysis by GC-MS.

Materials:

-

Amino acid standards

-

This compound (TFMPCF)

-

Pyridine

-

Methanol

-

Chloroform

-

Sodium bicarbonate (5% w/v, aqueous)

-

Anhydrous sodium sulfate

-

Sample containing amino acids (e.g., protein hydrolysate, plasma)

-

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

-

Sample Preparation:

-